molecular formula C5H3BrN4O B1450941 7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one CAS No. 1235374-52-3

7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one

Cat. No. B1450941
M. Wt: 215.01 g/mol
InChI Key: DKCSUYGXMDMLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one” is a heterocyclic compound with the molecular formula C5H3BrN4O and a molecular weight of 215.01 . It is a white solid .


Molecular Structure Analysis

The InChI code for “7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one” is 1S/C5H3BrN4O/c6-3-1-7-4-5(11)8-2-9-10(3)4/h1-2H,(H,8,9,11) .


Physical And Chemical Properties Analysis

“7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one” is a white solid .

Scientific Research Applications

These compounds have shown potential in various therapeutic areas due to their structural resemblance to purines . They have been found to play a crucial role in numerous disease conditions . The first bioactivity discovered for these compounds was as GABA A receptor positive allosteric modulators . Other classes of drugs, such as proton pump inhibitors, aromatase inhibitors, and NSAIDs, have also been developed from this chemical group .

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This has foregrounded their medicinal significance in areas such as the central nervous system, digestive system, cancer, inflammation, etc .

  • GABA A receptor positive allosteric modulators : The first bioactivity discovered for these compounds was as GABA A receptor positive allosteric modulators .
  • Proton pump inhibitors : These compounds have been developed into drugs that inhibit the proton pump, which is an integral membrane protein that is capable of moving protons across a biological membrane .
  • Aromatase inhibitors : These compounds have also been developed into drugs that inhibit aromatase, an enzyme that plays a key role in the biosynthesis of estrogens .
  • Nonsteroidal anti-inflammatory drugs (NSAIDs) : Some NSAIDs have been developed from this chemical group .
  • Inhibitors of c-MET kinases : Compounds with an imidazopyridine core may be useful for stopping carcinogenesis .
  • Antituberculosis activity : Fluorine-containing derivatives are characterized by antituberculosis activity against Mycobacterium tuberculosis H37Rv .
  • GABA A receptor positive allosteric modulators : The first bioactivity discovered for these compounds was as GABA A receptor positive allosteric modulators .
  • Proton pump inhibitors : These compounds have been developed into drugs that inhibit the proton pump, which is an integral membrane protein that is capable of moving protons across a biological membrane .
  • Aromatase inhibitors : These compounds have also been developed into drugs that inhibit aromatase, an enzyme that plays a key role in the biosynthesis of estrogens .
  • Nonsteroidal anti-inflammatory drugs (NSAIDs) : Some NSAIDs have been developed from this chemical group .
  • Inhibitors of c-MET kinases : Compounds with an imidazopyridine core may be useful for stopping carcinogenesis .
  • Antituberculosis activity : Fluorine-containing derivatives are characterized by antituberculosis activity against Mycobacterium tuberculosis H37Rv .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, and H319 .

properties

IUPAC Name

7-bromo-3H-imidazo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-3-1-7-4-5(11)8-2-9-10(3)4/h1-2H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCSUYGXMDMLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=N1)C(=O)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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